5-hydroxy clethodim metabolite structure and chemical properties
5-hydroxy clethodim metabolite structure and chemical properties
Here is an in-depth technical guide regarding the 5-hydroxy clethodim metabolite, structured for researchers and drug development professionals.
Structure, Chemical Properties, and Analytical Protocols
Executive Summary & Metabolic Context
Clethodim is a cyclohexanedione oxime herbicide (DIM) functioning as an Acetyl CoA Carboxylase (ACCase) inhibitor. While the parent molecule is the primary active agent, its environmental and biological fate is dictated by rapid metabolic transformations.
The term "5-Hydroxy Clethodim" refers to a specific class of metabolites where the cyclohexenone ring undergoes hydroxylation at the C5 position. It is critical to understand that in biological systems (plants/animals) and environmental matrices, this hydroxylation almost invariably occurs in conjunction with the oxidation of the thioether side chain. Therefore, the relevant chemical species for research and regulatory compliance are 5-Hydroxy Clethodim Sulfoxide and 5-Hydroxy Clethodim Sulfone .
This guide details the structural causality of this transformation, its impact on physicochemical properties, and the rigorous protocols required for its isolation and quantification.
Chemical Structure & Stereochemistry
The core modification in 5-hydroxy clethodim metabolites is the introduction of a hydroxyl group at the C5 position of the cyclohexene ring—the same carbon anchoring the 2-(ethylthio)propyl side chain.
2.1 Structural Nomenclature
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Metabolite Modification: Substitution of the hydrogen at C5 with a hydroxyl group, resulting in a 3,5-dihydroxy-2-cyclohexen-1-one core.
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IUPAC Name (Sulfone variant): 2-[(E)-1-{[(E)-3-chloroallyl]oxy}imino]propyl]-5-[2-(ethylsulfonyl)propyl]-3,5-dihydroxycyclohex-2-en-1-one.[4]
2.2 Stereochemical Implications
The parent clethodim molecule possesses a chiral center at C5 and geometric isomerism at the oxime ether (E/Z).[5] The introduction of the hydroxyl group at C5 creates a highly substituted center.
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Tautomerism: Like the parent, the 5-hydroxy metabolite exists in keto-enol equilibrium. The 1,3-dione system allows the double bond to shift, but the 5-OH group introduces additional hydrogen-bonding possibilities, potentially stabilizing specific enolic forms in polar solvents.
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Polarity Shift: The addition of the -OH group, combined with the sulfoxide/sulfone moiety, significantly increases the polarity (lower LogP) compared to parent clethodim. This drastically alters its mobility in xylem/phloem and its retention behavior in Reverse Phase Chromatography (RPC).
| Property | Parent Clethodim | 5-OH Clethodim Sulfone | Impact on Analysis |
| Molecular Weight | ~359.9 g/mol | ~407.9 g/mol | Mass shift (+48 Da) requires specific MS transitions. |
| Polarity (LogP) | High (Lipophilic) | Low (Hydrophilic) | Elutes earlier in C18; requires aqueous mobile phases. |
| Solubility | Organic solvents | Water/Polar organics | Extraction requires polar solvents (e.g., MeOH/Water). |
| Stability | Acid labile | Stable in acid/oxidizers | Allows for oxidative "common moiety" analysis. |
Metabolic Pathway & Causality
The formation of 5-hydroxy metabolites is not the primary degradation step but rather a secondary transformation following S-oxidation.
3.1 The Oxidative Cascade
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S-Oxidation (Rapid): The sulfide side chain is oxidized by monooxygenases (in plants) or abiotic processes to Clethodim Sulfoxide .
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S-Oxidation (Secondary): Further oxidation yields Clethodim Sulfone .
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Ring Hydroxylation: Enzymatic hydroxylation occurs at the activated C5 position of the ring, yielding the 5-Hydroxy Sulfone (and to a lesser extent, the sulfoxide).
This sequence is critical because the 5-hydroxy metabolites are considered terminal residues in many crops (e.g., soybeans, carrots) and are included in the "Total Toxic Residue" definition for Maximum Residue Limits (MRLs).
3.2 Pathway Visualization
The following diagram illustrates the oxidative flow leading to the 5-hydroxy species.
Figure 1: Metabolic cascade of Clethodim.[3][5][6] The 5-Hydroxy Sulfone represents a stable, oxidized downstream product.
Analytical Protocols: Detection & Quantification
Detecting 5-hydroxy clethodim requires overcoming two challenges: its high polarity and the complexity of the matrix (plant tissue). Two primary methodologies are employed: the "Common Moiety" method (regulatory standard) and Direct LC-MS/MS (modern research).
4.1 Protocol A: The "Common Moiety" Method (Regulatory)
This method converts all clethodim metabolites (including 5-OH) into a single quantifiable derivative (Dimethyl Ester).
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Principle: Alkaline hydrolysis cleaves the oxime and opens the ring. Subsequent oxidation ensures all sulfur is in the sulfone state. Methylation yields the dimethyl ester of 3-[2-(ethylsulfonyl)propyl]pentanedioic acid (DME) and its 5-hydroxy equivalent (DME-OH).
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Applicability: Total residue compliance (EPA/EFSA).
Step-by-Step Workflow:
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Extraction: Macerate crop samples with Methanol:Water (4:1 v/v). Filter.
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Alkaline Hydrolysis: Add 1N NaOH to the extract. Incubate at 60°C for 1 hour. (Cleaves the oxime ether and opens the cyclohexenone ring).
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Acidification & Oxidation: Acidify to pH < 2 with HCl. Add m-Chloroperoxybenzoic acid (m-CPBA) . Reaction time: 15 mins. (Converts all Sulfoxides to Sulfones).
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Derivatization: Methylate using Diazomethane or MeOH/H2SO4 reflux.
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Quantification: Analyze via GC-MS (SIM mode).
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Target 1: DME (derived from Parent, Sulfoxide, Sulfone).
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Target 2:DME-OH (derived specifically from 5-Hydroxy metabolites).
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4.2 Protocol B: Direct LC-MS/MS (Speciation)
For metabolic profiling, direct detection is superior as it preserves the intact structure.
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Column: C18 Polar Embedded or Phenyl-Hexyl (to retain the polar 5-OH metabolite).
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Mobile Phase:
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A: Water + 0.1% Formic Acid.
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B: Acetonitrile + 0.1% Formic Acid.
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Gradient: Start at 5% B (hold 1 min) to retain 5-OH Clethodim Sulfone, ramp to 95% B.
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MS Transitions (ESI+):
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Precursor: m/z 408 (Sulfone form).
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Product Ions: Identification relies on the cleavage of the chloro-allyl ether chain.
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4.3 Analytical Logic Diagram
Figure 2: Comparison of Regulatory (Common Moiety) vs. Research (Speciation) workflows.
Toxicology & Regulatory Status[3][7]
The 5-hydroxy metabolites are generally considered less toxic than the parent compound but are regulated stringently due to their persistence.
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Toxicity Profile: Studies indicate the 5-OH sulfone has an acute oral LD50 > 1400 mg/kg in rats.[4][7] It does not exhibit genotoxicity in standard batteries (Ames test).
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Residue Definition:
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USA (EPA): Tolerances are established for the sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexene-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexene-3-one moieties.[3]
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EU (EFSA): Similar definition; the 5-hydroxy sulfone is a major residue in crops like carrots and soybeans.
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Significance: Failure to account for the 5-hydroxy fraction in residue trials will result in under-reporting of the total toxic residue, leading to regulatory non-compliance.
References
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FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2019). Clethodim: Toxicology and Residue Evaluation. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2018). Clethodim; Pesticide Tolerances.[1][3] Federal Register Vol. 83, No. 71. Retrieved from [Link][1][3][4]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137196057: 5-Hydroxy-clethodim Sulfone. Retrieved from [Link]
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Wang, L., et al. (2018).[8] Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography with Confirmation by LC/MS. ResearchGate. Retrieved from [Link]
Sources
- 1. Federal Register :: Clethodim; Pesticide Tolerances [federalregister.gov]
- 2. epa.gov [epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fao.org [fao.org]
- 5. Review of the existing maximum residue levels for clethodim according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clethodim | C17H26ClNO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]
- 8. researchgate.net [researchgate.net]
